molecular formula C11H13NO2S B13320833 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B13320833
M. Wt: 223.29 g/mol
InChI Key: CFNZMKDHWBEIIN-UHFFFAOYSA-N
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Description

6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyrrole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . The cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate-dimethylformamide system leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme malate synthase in Mycobacterium tuberculosis by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its hydrophobicity and may influence its binding affinity to various molecular targets.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

6-(2-methylpropyl)thieno[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c1-7(2)6-12-9(11(13)14)5-8-3-4-15-10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

CFNZMKDHWBEIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC2=C1SC=C2)C(=O)O

Origin of Product

United States

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